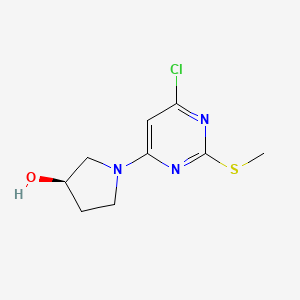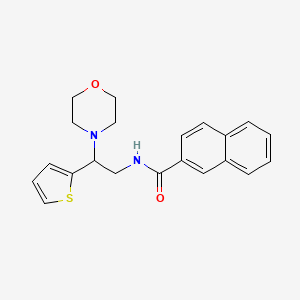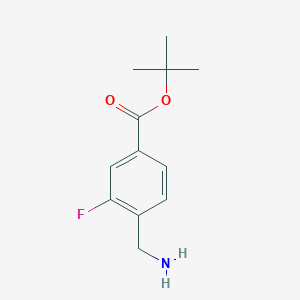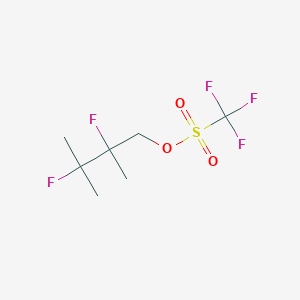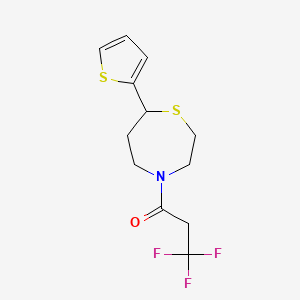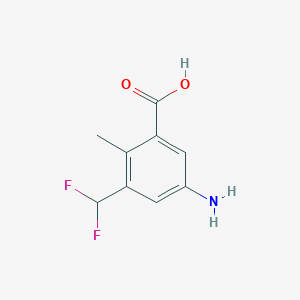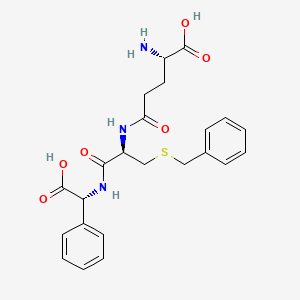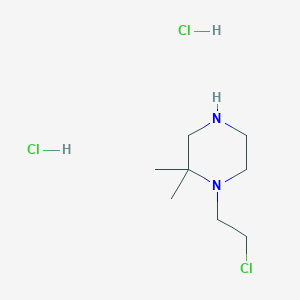
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 2-chloroethyl group and two methyl groups attached to the piperazine ring, along with two hydrochloride ions.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine hydrochloride with 2,2-dimethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets and pathways involved include DNA, RNA, and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-2,2-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:
Carmustine: Another alkylating agent used in chemotherapy, which also forms DNA cross-links.
Chlorambucil: A nitrogen mustard alkylating agent used to treat chronic lymphocytic leukemia.
Lomustine: A nitrosourea compound used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other alkylating agents.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-2,2-dimethylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2.2ClH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEHLKZIMLDUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CCCl)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

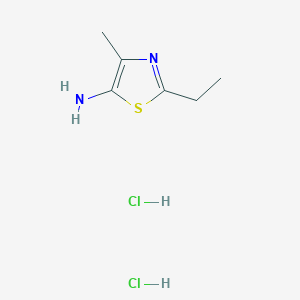
![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
